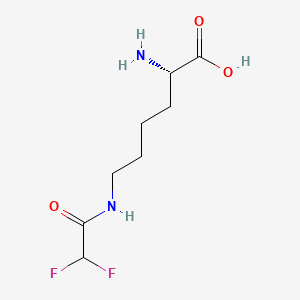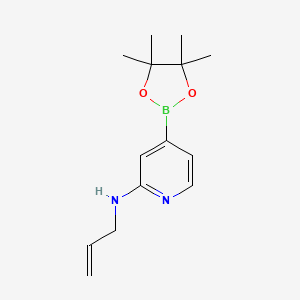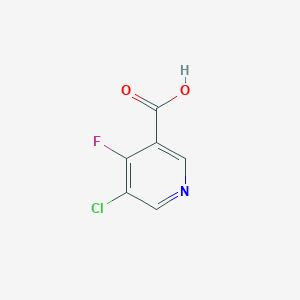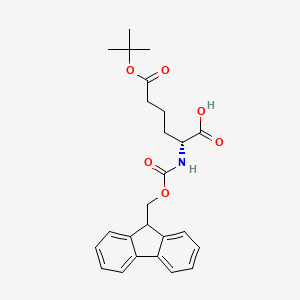
2,3-Diisopropoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diisopropoxyphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted with two isopropoxy groups at the 2 and 3 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diisopropoxyphenol typically involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Phenol+2Isopropyl AlcoholAcid Catalystthis compound+Water
The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a fixed-bed reactor with an acid catalyst can also be employed to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
2,3-Diisopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The isopropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
科学研究应用
2,3-Diisopropoxyphenol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 2,3-Diisopropoxyphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The isopropoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: Studied for its potential antioxidant properties.
2,3-Dimethoxyphenol: Similar structure with methoxy groups instead of isopropoxy groups.
Uniqueness
2,3-Diisopropoxyphenol is unique due to the specific positioning of the isopropoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can enhance its solubility in organic solvents and modulate its biological activity.
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
2,3-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-7-5-6-10(13)12(11)15-9(3)4/h5-9,13H,1-4H3 |
InChI 键 |
BOOXAARWAVNTTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1OC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


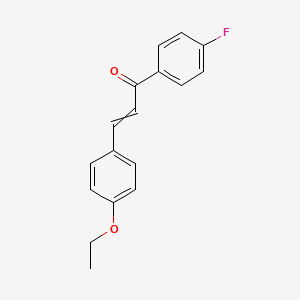
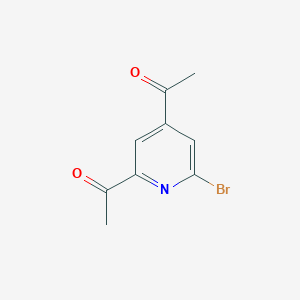
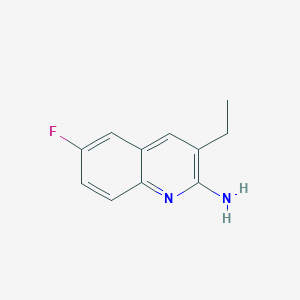
![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)
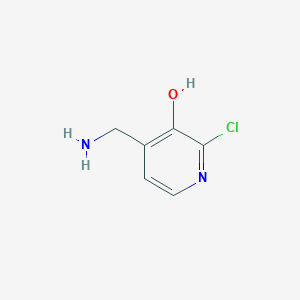

![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
